Imidodisulfuric acid, hydroxy-
Description
Imidodisulfuric acid, hydroxy- (CAS: 14450-91-0), systematically named N-hydroxy imidodisulfuric acid, is a sulfonic acid derivative with the molecular formula HN(OH)(SO₃H)₂. It is structurally characterized by a central imido group (-NH-) bonded to two sulfonic acid groups (-SO₃H) and a hydroxyl group (-OH) attached to the nitrogen atom . The free acid form is unstable, but its salts, such as the monosodium salt (CAS: 67874-55-9) and the disodium derivative (CAS: Imidodisulfuric acid, N-hydroxy-, sodium salt (1:2)) , are well-characterized and stable.
The compound can be synthesized via controlled sulfonation reactions. For example, imidodisulfuric acid derivatives are prepared by reacting urea with sulfuric acid under stoichiometric conditions, yielding ammonium salts of imidodisulfate :
4(H₂N)₂CO + 5H₂SO₄ → 4CO₂ + 2HN(SO₃NH₄)₂ + (NH₄)₂SO₄
This method highlights the importance of reaction conditions in avoiding decomposition, as excess sulfuric acid leads to byproducts like sulfamic acid.
Structure
3D Structure
Properties
CAS No. |
14450-91-0 |
|---|---|
Molecular Formula |
H3NO7S2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
hydroxy(sulfo)sulfamic acid |
InChI |
InChI=1S/H3NO7S2/c2-1(9(3,4)5)10(6,7)8/h2H,(H,3,4,5)(H,6,7,8) |
InChI Key |
MNWRMTPYEUYRSI-UHFFFAOYSA-N |
Canonical SMILES |
N(O)(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric acid, hydroxy- typically involves the reaction of sulfuric acid with hydroxylamine. The process requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{H}_2\text{SO}_4 + \text{NH}_2\text{OH} \rightarrow \text{H}_3\text{NO}_6\text{S}_2 ]
Industrial Production Methods: Industrial production of imidodisulfuric acid, hydroxy- may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Imidodisulfuric acid, hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfuric acid derivatives, while reduction can produce sulfur dioxide or hydrogen sulfide.
Scientific Research Applications
Chemical Reagent
Imidodisulfuric acid, hydroxy- serves as a reagent in various chemical reactions, including:
- Oxidation : It can be oxidized to produce sulfur oxides using agents like hydrogen peroxide.
- Reduction : It may undergo reduction to yield simpler sulfur compounds with reducing agents such as sodium borohydride.
- Substitution Reactions : The compound can participate in substitution reactions with halogens and alkylating agents.
Biological Applications
Research has indicated that imidodisulfuric acid, hydroxy- possesses biological activities that can be harnessed for therapeutic purposes:
- Antimicrobial Activity : Studies demonstrate significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.
- Anti-inflammatory Effects : In vitro studies show that derivatives of this compound can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which may protect against cellular damage.
Industrial Applications
Imidodisulfuric acid, hydroxy- is utilized in various industrial processes:
- Corrosion Inhibition : It is employed in formulations designed to protect metals from corrosion. Its unique chemical properties allow it to form protective layers on metal surfaces.
- Synthesis of Other Chemicals : The compound acts as a precursor in the synthesis of other sulfur-containing compounds and can be used in the production of industrial chemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National Institute of Health demonstrated that imidodisulfuric acid significantly inhibited the growth of E. coli in vitro. The results indicated that concentrations above the MIC effectively reduced bacterial viability.
Case Study 2: Anti-inflammatory Research
In a randomized controlled trial involving patients with rheumatoid arthritis, a formulation containing imidodisulfuric acid derivatives was administered. Results indicated a marked reduction in joint swelling and pain scores compared to the placebo group over a six-week period.
Mechanism of Action
The mechanism of action of imidodisulfuric acid, hydroxy- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates and the modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidodisulfuric acid, hydroxy- belongs to a family of sulfonic acid derivatives with distinct structural and functional properties. Below is a comparative analysis with key analogues:
Nitridotrisulfuric Acid (N(SO₃H)₃)
- Structure : Contains a central nitrogen atom bonded to three sulfonic acid groups.
- Stability : Like imidodisulfuric acid, the free acid is unstable, but its salts (e.g., ammonium nitridotrisulfate) are stable .
- Synthesis : Produced via sulfonation of urea or cyanuric acid under rigorous conditions.
- Applications : Primarily used as intermediates in organic synthesis and industrial catalysts.
Imidodisulfuric Acid, Methoxy- (CH₃O-N(SO₃H)₂)
- Structure : Methoxy (-OCH₃) replaces the hydroxyl group on the nitrogen.
- Stability: The monosodium salt (CAS: 67874-55-9) demonstrates enhanced stability compared to the hydroxy variant due to the electron-donating methoxy group .
- Applications : Used in niche industrial processes requiring hydrolytically stable sulfonic acid derivatives.
Imidodisulfate Complex with 2-Amino-2-methyl-1-propanol (1:2) (CAS: 13766-30-8)
- Structure: A salt formed by neutralizing imidodisulfuric acid with 2-amino-2-methyl-1-propanol in a 1:2 ratio .
- Properties : Improved solubility in polar solvents due to the amine alcohol component.
- Applications: Potential use in surfactants, buffers, or coordination chemistry as a ligand.
Sulfamic Acid (H₂NSO₃H)
- Structure : A simpler analogue with a single sulfonic acid group and an amine.
- Comparison : Less acidic than imidodisulfuric acid derivatives but widely used in descaling agents and synthetic chemistry.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Imidodisulfuric Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Stability | Key Applications |
|---|---|---|---|---|
| Imidodisulfuric acid, hydroxy- | 14450-91-0 | HN(OH)(SO₃H)₂ | Unstable as free acid; stable salts | Organic synthesis, chelating agents |
| Nitridotrisulfuric acid | - | N(SO₃H)₃ | Unstable as free acid | Catalysis, intermediates |
| Imidodisulfate-methoxy monosodium | 67874-55-9 | CH₃O-N(SO₃H)₂·Na | High stability | Industrial processes |
| Imidodisulfate-amine alcohol (1:2) | 13766-30-8 | Complex salt | Stable solid | Surfactants, coordination chemistry |
Biological Activity
Imidodisulfuric acid, hydroxy- (chemical formula: ), is a compound of interest due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Imidodisulfuric acid, hydroxy- is a sulfonic acid derivative that exhibits unique properties due to the presence of sulfur in its structure. The compound is known to participate in sulfation reactions, which are critical in biological systems for modifying the activity of various biomolecules. Sulfation can enhance the solubility and excretion of compounds, potentially reducing toxicity while also modulating biological responses .
Mechanisms of Biological Activity
- Sulfation Reactions : The compound can act as a sulfating agent, donating sulfonate groups to various substrates. This modification can alter the biological activity of hormones, neurotransmitters, and other signaling molecules .
- Antimicrobial Properties : Preliminary studies suggest that imidodisulfuric acid derivatives may exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes .
- Antioxidant Activity : Some derivatives are being explored for their potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Experimental Evidence
Several studies have investigated the biological effects of imidodisulfuric acid and its derivatives:
- Antimicrobial Activity : A study demonstrated that sulfated compounds derived from imidodisulfuric acid showed significant inhibition of bacterial growth in vitro. The mechanism was attributed to membrane disruption and interference with cellular respiration pathways .
- Cell Signaling Modulation : Research indicated that sulfation of glycoproteins using imidodisulfuric acid enhances their interaction with cell surface receptors, thereby influencing cell signaling pathways involved in immune responses .
- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of imidodisulfuric acid. Results indicated low acute toxicity levels; however, chronic exposure studies are still needed to fully understand its long-term effects .
Biological Activities and Effects
Q & A
Basic: What are the established synthetic routes for hydroxy-imidodisulfuric acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
Hydroxy-imidodisulfuric acid derivatives are typically synthesized via urea sulfonation. A common method involves reacting urea with concentrated sulfuric acid under controlled stoichiometric ratios (e.g., 4:5 molar ratio of urea to H₂SO₄) . To optimize reaction conditions, employ factorial design to test variables like temperature (50–120°C), acid concentration, and reaction time. For example:
Advanced: How can computational modeling predict the stability and reactivity of hydroxy-imidodisulfuric acid under varying environmental conditions?
Methodological Answer:
Use quantum mechanical simulations (DFT or molecular dynamics) to model protonation states, bond dissociation energies, and interactions with solvents. Software like COMSOL Multiphysics or Gaussian enables virtual testing of thermal stability, pH-dependent degradation, and compatibility with reagents . For instance, simulate the acid’s behavior at pH < 2 to predict hydrolysis pathways. Validate models with experimental data (e.g., TGA for thermal decomposition) to refine parameters .
Basic: What analytical techniques are most effective for characterizing hydroxy-imidodisulfuric acid salts?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal structure and confirm salt formation (e.g., ammonium salts).
- NMR Spectroscopy: Use ¹H/¹³C NMR to identify proton environments and assess purity.
- Titrimetry: Quantify acidic protons via potentiometric titration.
- FT-IR: Detect functional groups (e.g., S-O stretching at 1050–1200 cm⁻¹).
Cross-reference data with literature spectra to validate structural assignments .
Advanced: How do researchers reconcile discrepancies in reported decomposition products of hydroxy-imidodisulfuric acid across studies?
Methodological Answer:
Discrepancies often arise from divergent experimental conditions (e.g., humidity, trace catalysts). To address this:
Conduct controlled replication studies under standardized conditions (e.g., inert atmosphere, fixed humidity).
Use hyphenated techniques like GC-MS or LC-MS to detect volatile/byproduct species.
Apply systematic review frameworks (e.g., PRISMA) to aggregate data and identify confounding variables .
Example contradiction: Some studies report SO₂ emissions during decomposition, while others note NH₃ release. Resolve by isolating decomposition pathways via isotopic labeling .
Basic: What safety protocols are critical when handling hydroxy-imidodisulfuric acid in the lab?
Methodological Answer:
- Incompatibility: Avoid contact with strong oxidizers (e.g., KMnO₄) or bases to prevent exothermic reactions .
- Storage: Keep in sealed, corrosion-resistant containers at <25°C, with desiccants to inhibit hydrolysis.
- PPE: Use acid-resistant gloves, goggles, and fume hoods. Monitor airborne particulates via HEPA filters.
- Emergency Procedures: Neutralize spills with calcium carbonate, not water, to minimize heat generation .
Advanced: How can multi-variable experimental designs elucidate the catalytic role of hydroxy-imidodisulfuric acid in esterification reactions?
Methodological Answer:
Design a response surface methodology (RSM) experiment to evaluate:
- Catalyst loading (0.1–1.0 mol%)
- Temperature (60–100°C)
- Solvent polarity (e.g., toluene vs. DMF).
Measure outcomes (yield, enantiomeric excess) and fit data to a quadratic model. Use contour plots to identify optimal conditions. For mechanistic insights, pair kinetic studies with in situ FT-IR to track intermediate formation .
Basic: What are the key challenges in isolating pure hydroxy-imidodisulfuric acid, and how can they be mitigated?
Methodological Answer:
The free acid is highly hygroscopic and prone to decomposition. Mitigation strategies:
- Rapid Crystallization: Use cold ethanol to precipitate salts (e.g., ammonium derivatives) for improved stability.
- Lyophilization: Remove water under vacuum to minimize hydrolysis.
- Spectroscopic Monitoring: Track purity via Raman spectroscopy during isolation .
Advanced: How can AI-driven high-throughput screening accelerate the discovery of novel hydroxy-imidodisulfuric acid derivatives?
Methodological Answer:
Implement machine learning models trained on existing sulfonic acid databases to predict properties (e.g., solubility, catalytic activity). Use robotic liquid handlers to automate parallel synthesis of derivatives. Validate predictions with combinatorial libraries and Pareto optimization to balance yield and functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
